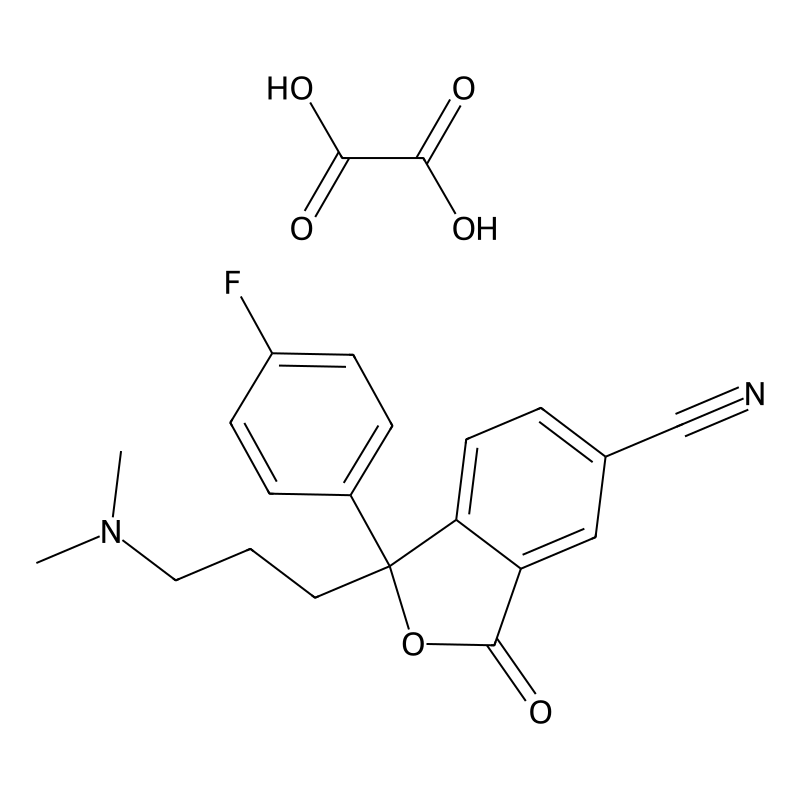

3-Oxocitalopram oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Oxocitalopram oxalate is a chemical compound that serves as an impurity of citalopram, a widely prescribed antidepressant. Its molecular formula is and it is classified under various chemical databases with identifiers such as CID 129318459 in PubChem . This compound is of interest due to its structural similarity to citalopram and its potential implications in pharmacology and toxicology.

- Oxidation: Citalopram undergoes oxidation, often facilitated by reagents such as Jones reagent, which converts the alcohol functional groups into carbonyl groups, leading to the formation of 3-Oxocitalopram .

- Formation of Oxalate Salt: The resulting 3-Oxocitalopram can then react with oxalic acid to form the oxalate salt, enhancing its stability and solubility in various solvents .

The synthesis of 3-Oxocitalopram oxalate can be achieved through various methods:

- Grignard Reaction: This method involves the reaction of phthalide with p-fluorophenyl magnesium bromide to yield intermediates that can be further oxidized to form citalopram and subsequently 3-Oxocitalopram .

- Jones Oxidation: Following the formation of citalopram, oxidation using Jones reagent facilitates the conversion into 3-Oxocitalopram, which can then be treated with oxalic acid to yield the final product .

- Recrystallization: Purification processes such as recrystallization from suitable solvents are employed to isolate high-purity 3-Oxocitalopram oxalate from reaction mixtures .

3-Oxocitalopram oxalate is primarily studied in the context of pharmaceutical development, particularly concerning impurities in citalopram formulations. Understanding its properties aids in ensuring the safety and efficacy of antidepressant medications. Additionally, it may serve as a reference compound in analytical chemistry for quality control purposes.

While specific interaction studies on 3-Oxocitalopram oxalate are scarce, research on citalopram indicates that SSRIs can interact with various neurotransmitter systems. These interactions can influence pharmacokinetics and pharmacodynamics, potentially affecting therapeutic outcomes and side effects. Studies emphasize the importance of understanding how impurities like 3-Oxocitalopram might alter these interactions .

3-Oxocitalopram oxalate shares structural similarities with several related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Citalopram | First-line antidepressant; well-studied | |

| Escitalopram | Enantiomer of citalopram; more potent SSRI | |

| 3-Cyano-citalopram | Contains a cyano group; different pharmacological profile | |

| Citalopram hydrobromide | Salt form; used for solubility enhancement |

The uniqueness of 3-Oxocitalopram oxalate lies in its specific structural modifications that may influence its biological activity and interactions compared to its parent compound, citalopram, and other derivatives.